molecular formula C10H12O5 B13351470 2-Hydroxy-3,4,6-trimethoxybenzaldehyde

2-Hydroxy-3,4,6-trimethoxybenzaldehyde

Cat. No.: B13351470
M. Wt: 212.20 g/mol
InChI Key: LRGJWCQSWJHJKW-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4,6-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O5 It is a derivative of benzaldehyde, featuring three methoxy groups and one hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde typically involves the methylation and formylation of precursor compounds. One common method includes the methylation of 2,4,6-trihydroxybenzaldehyde followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like acetonitrile and heating to around 80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4,6-trimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .

Scientific Research Applications

2-Hydroxy-3,4,6-trimethoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of these targets. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3,4,6-trimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-hydroxy-3,4,6-trimethoxybenzaldehyde

InChI

InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3

InChI Key

LRGJWCQSWJHJKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C=O)O)OC)OC

Origin of Product

United States

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